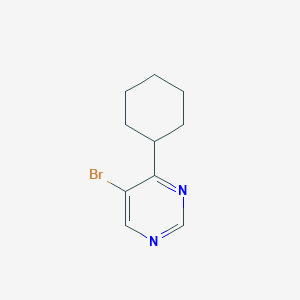

5-Bromo-4-cyclohexylpyrimidine

Description

BenchChem offers high-quality 5-Bromo-4-cyclohexylpyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-4-cyclohexylpyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4-cyclohexylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2/c11-9-6-12-7-13-10(9)8-4-2-1-3-5-8/h6-8H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUGQEFNAVDJHID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=NC=NC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40649992 | |

| Record name | 5-Bromo-4-cyclohexylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

941294-28-6 | |

| Record name | 5-Bromo-4-cyclohexylpyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=941294-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-4-cyclohexylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Bromo-4-cyclohexylpyrimidine molecular weight

An In-Depth Technical Guide to 5-Bromo-4-cyclohexylpyrimidine: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

5-Bromo-4-cyclohexylpyrimidine stands as a pivotal heterocyclic intermediate, strategically functionalized for extensive application in modern medicinal chemistry. Its unique architecture, combining a reactive bromine atom with a lipophilic cyclohexyl group on the privileged pyrimidine scaffold, offers a versatile platform for the synthesis of complex molecular entities. This guide provides an in-depth exploration of this compound, from its fundamental physicochemical properties to its synthesis and state-of-the-art applications. As a Senior Application Scientist, my objective is to not only present protocols but to elucidate the underlying chemical principles and strategic considerations that guide its use in the laboratory. This document is designed for researchers, chemists, and drug development professionals, offering field-proven insights into leveraging 5-Bromo-4-cyclohexylpyrimidine as a key building block in the quest for novel therapeutic agents.

Introduction: The Strategic Value of the Pyrimidine Core

Pyrimidines are foundational heterocyclic structures found extensively in nature, most notably as essential building blocks of nucleic acids (DNA and RNA)[1]. This inherent biological relevance has rendered the pyrimidine scaffold a "privileged structure" in medicinal chemistry. Its electron-deficient nature and capacity for multiple points of functionalization make it a cornerstone in the design of molecules that can effectively interact with a wide array of biological targets.

5-Bromo-4-cyclohexylpyrimidine emerges as a particularly valuable derivative. The strategic placement of its functional groups is key to its utility:

-

The Pyrimidine Ring : Serves as the core scaffold, providing a rigid framework and hydrogen bond acceptors (the nitrogen atoms) crucial for molecular recognition at a target protein's active site.

-

The 5-Bromo Group : Acts as a versatile synthetic handle. It is an excellent leaving group for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), enabling the introduction of diverse aryl, heteroaryl, or alkyl groups. This is the primary site for building molecular complexity.

-

The 4-Cyclohexyl Group : This bulky, lipophilic group significantly influences the compound's physicochemical properties. It can enhance solubility in non-polar environments, improve cell membrane permeability, and establish critical van der Waals interactions within hydrophobic pockets of target enzymes, often leading to enhanced binding affinity and selectivity.

Physicochemical and Structural Properties

A precise understanding of a compound's physical and chemical properties is the bedrock of its effective application. The key quantitative data for 5-Bromo-4-cyclohexylpyrimidine are summarized below.

| Property | Value | Reference |

| IUPAC Name | 5-bromo-4-cyclohexylpyrimidine | [2] |

| CAS Number | 941294-28-6 | [2] |

| Molecular Formula | C₁₀H₁₃BrN₂ | [2] |

| Molecular Weight | 241.13 g/mol | [2] |

| Density (Predicted) | 1.391 g/cm³ | [2] |

| Boiling Point (Predicted) | 307.1 °C at 760 mmHg | [2] |

| Flash Point (Predicted) | 139.5 °C | [2] |

| LogP (Predicted) | 3.287 | [2] |

| Canonical SMILES | C1CCC(CC1)C2=NC=NC=C2Br | [2] |

Synthesis and Mechanistic Insights

The synthesis of 5-Bromo-4-cyclohexylpyrimidine is not merely a procedural task; it is an exercise in strategic chemical planning. While several routes are possible, a robust and widely applicable method involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach is favored for its high functional group tolerance, excellent yields, and commercially available starting materials.

From a strategic standpoint, the key is to form the C-C bond between the pyrimidine core and the cyclohexyl group. A logical pathway involves coupling a di-halogenated pyrimidine, such as 5-bromo-4-chloropyrimidine, with a cyclohexylboronic acid derivative. The differential reactivity of the C-Cl and C-Br bonds can be exploited for sequential, site-selective modifications.

Logical Synthesis Workflow

Caption: A plausible two-step synthesis of 5-Bromo-4-cyclohexylpyrimidine.

Detailed Experimental Protocol (Illustrative)

Objective: To synthesize 5-Bromo-4-cyclohexylpyrimidine via a Negishi coupling followed by dehalogenation.

Pillar of Trustworthiness: This protocol incorporates in-process controls and a final purification step, ensuring the final product's identity and purity are validated before downstream use.

Step 1: Synthesis of 5-Bromo-4-cyclohexyl-2-chloropyrimidine

-

Reactor Setup: To a dry, argon-purged 250 mL three-neck flask equipped with a magnetic stirrer, reflux condenser, and temperature probe, add 5-bromo-2,4-dichloropyrimidine (10.0 g, 43.9 mmol) and anhydrous tetrahydrofuran (THF, 100 mL).

-

Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 1.6 g, 2.2 mmol). The rationale for choosing this catalyst lies in its high efficiency and stability for C-C cross-coupling reactions.

-

Reagent Addition: Slowly add cyclohexylzinc chloride (0.5 M solution in THF, 96.5 mL, 48.3 mmol) to the mixture at room temperature over 30 minutes. The use of an organozinc reagent is often preferred for its balance of reactivity and functional group tolerance.

-

Reaction: Heat the mixture to 60°C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Workup: After cooling, quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl (50 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the intermediate product.

Step 2: Synthesis of 5-Bromo-4-cyclohexylpyrimidine

-

Hydrogenation Setup: In a hydrogenation vessel, dissolve the intermediate from Step 1 (e.g., 10.0 g) in ethanol (100 mL). Add triethylamine (Et₃N) as a base to neutralize the HCl byproduct.

-

Catalyst: Carefully add palladium on carbon (10% Pd/C, ~1.0 g) to the solution.

-

Reaction: Seal the vessel, purge with hydrogen gas, and maintain a hydrogen atmosphere (e.g., 50 psi). Stir vigorously at room temperature for 16 hours.

-

Filtration and Concentration: Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the pad with ethanol. Concentrate the filtrate under reduced pressure to obtain the crude final product.

-

Final Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) or perform a final silica gel chromatography to yield 5-Bromo-4-cyclohexylpyrimidine as a purified solid.

Spectroscopic Characterization and Validation

A self-validating system of analytical techniques is crucial to confirm the structural integrity and purity of the synthesized compound.

| Technique | Expected Signature | Purpose |

| ¹H NMR | A singlet for the pyrimidine proton (H6), multiplets for the cyclohexyl protons, with appropriate chemical shifts and integrations. | Confirms the core structure and ratio of protons. |

| ¹³C NMR | Distinct signals for each carbon atom, including the C-Br carbon at a characteristic downfield shift. | Verifies the carbon skeleton. |

| Mass Spec (MS) | A molecular ion peak [M]⁺ and a [M+2]⁺ peak of nearly equal intensity, the characteristic isotopic pattern for a monobrominated compound. The exact mass should match the calculated value for C₁₀H₁₃BrN₂. | Confirms molecular weight and elemental composition (specifically the presence of one bromine atom). |

| FTIR | Peaks corresponding to aromatic C-H stretching, aliphatic C-H stretching, and C=N/C=C ring vibrations. | Confirms the presence of key functional groups. |

Core Applications in Drug Discovery

The true value of 5-Bromo-4-cyclohexylpyrimidine is realized in its role as a versatile building block for creating libraries of potential drug candidates. Its primary application is in the synthesis of kinase inhibitors, which are a major class of therapeutics, particularly in oncology.[1]

Logical Flow in a Drug Discovery Campaign

Sources

5-Bromo-4-cyclohexylpyrimidine synthesis pathway

An In-depth Technical Guide to the Synthesis of 5-Bromo-4-cyclohexylpyrimidine

Introduction

Substituted pyrimidines are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents. The introduction of a bromine atom at the 5-position of the pyrimidine ring provides a versatile synthetic handle for further functionalization through cross-coupling reactions, enabling the exploration of a wider chemical space in drug discovery programs. The 4-cyclohexyl substituent can impart favorable pharmacokinetic properties, such as increased lipophilicity and metabolic stability. This guide provides a comprehensive overview of a plausible and efficient synthetic pathway for 5-Bromo-4-cyclohexylpyrimidine, designed for researchers and professionals in the field of drug development. The proposed route is based on established chemical principles and offers a logical progression from readily available starting materials.

Overall Synthesis Pathway

The synthesis of 5-Bromo-4-cyclohexylpyrimidine can be strategically divided into two main stages: the construction of the 4-cyclohexylpyrimidine core, followed by the regioselective bromination at the 5-position. This approach allows for the modular construction of the target molecule and leverages well-understood reaction mechanisms.

Caption: Overall synthetic route to 5-Bromo-4-cyclohexylpyrimidine.

Section 1: Synthesis of the 4-Cyclohexylpyrimidine Intermediate

The initial phase of the synthesis focuses on constructing the core heterocyclic structure, 4-cyclohexylpyrimidine. This is achieved through a two-step process commencing with a Claisen condensation to form a β-diketone, which then undergoes cyclization with formamidine.

Step 1: Synthesis of 1-Cyclohexyl-1,3-butanedione via Claisen Condensation

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and a carbonyl compound in the presence of a strong base.[1][2] In this synthesis, a mixed Claisen condensation between cyclohexyl methyl ketone and ethyl acetate is proposed to yield the key β-diketone intermediate, 1-cyclohexyl-1,3-butanedione.[3][4]

Mechanism of Claisen Condensation

The reaction is initiated by the deprotonation of the α-carbon of ethyl acetate by a strong base, such as sodium ethoxide, to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of cyclohexyl methyl ketone. The resulting tetrahedral intermediate subsequently eliminates an ethoxide ion to yield the β-diketone.

Sources

An In-depth Technical Guide to (5-Bromopyrimidin-4-yl)cyclohexane: Structure, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical entity (5-Bromopyrimidin-4-yl)cyclohexane. While specific experimental data for this compound is limited in publicly accessible literature, this document, grounded in established principles of heterocyclic chemistry, elucidates its structural features, proposes a logical synthetic pathway, and discusses its potential reactivity and applications. This guide serves as a foundational resource for researchers interested in the synthesis and utilization of novel pyrimidine-based compounds in medicinal chemistry and materials science.

Introduction to the 5-Bromopyrimidine Scaffold

The pyrimidine ring is a fundamental heterocyclic motif present in a vast array of biologically active molecules, including nucleobases and numerous pharmaceuticals. The introduction of a bromine atom at the 5-position of the pyrimidine ring, as seen in the parent compound 5-bromopyrimidine, significantly influences its chemical reactivity, making it a valuable and versatile building block in organic synthesis.[1] The bromine atom enhances the electrophilic character of the pyrimidine ring and serves as a key functional group for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings. This reactivity allows for the facile introduction of diverse molecular fragments, enabling the construction of complex molecular architectures with potential applications in drug discovery and materials science.[1]

Molecular Structure and Physicochemical Properties of (5-Bromopyrimidin-4-yl)cyclohexane

(5-Bromopyrimidin-4-yl)cyclohexane is a derivative of 5-bromopyrimidine, featuring a cyclohexane ring attached to the 4-position of the pyrimidine core.

Molecular Structure:

Caption: Molecular structure of (5-Bromopyrimidin-4-yl)cyclohexane.

Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 941294-28-6 | [2] |

| Molecular Formula | C₁₀H₁₃BrN₂ | [2] |

| Molecular Weight | 241.13 g/mol | Calculated |

| IUPAC Name | 5-bromo-4-cyclohexylpyrimidine | [2] |

| Canonical SMILES | C1CCC(CC1)C2=C(C=NC=N2)Br | PubChem |

Proposed Synthesis Pathway

A logical retrosynthetic analysis suggests that the target molecule can be constructed from a 4-halopyrimidine derivative and a suitable cyclohexylmetallic reagent. A particularly effective strategy would likely involve the Suzuki-Miyaura cross-coupling of 5-bromo-4-chloropyrimidine with cyclohexylboronic acid or a derivative thereof.

Proposed Synthetic Workflow:

Sources

Spectroscopic Profile of 5-Bromo-4-cyclohexylpyrimidine: A Predictive and Methodological Guide

Abstract

This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for 5-Bromo-4-cyclohexylpyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug development. In the absence of publicly available experimental spectra for this specific molecule, this document leverages foundational spectroscopic principles and comparative data from structurally analogous compounds to offer a robust predictive profile. We present anticipated data for ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Each section includes a detailed rationale for the predicted values, grounded in established chemical shift theory and fragmentation patterns observed in related pyrimidine and cyclohexyl-containing structures. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the acquisition of high-quality spectroscopic data, empowering researchers to validate these predictions empirically. This document is intended to serve as a vital resource for scientists engaged in the synthesis, characterization, and application of novel pyrimidine derivatives.

Introduction: A Predictive Approach to Spectroscopic Characterization

The pyrimidine scaffold is a cornerstone in the architecture of a vast array of biologically active molecules, including pharmaceuticals and agrochemicals. The functionalization of this heterocyclic system allows for the fine-tuning of its physicochemical and pharmacological properties. 5-Bromo-4-cyclohexylpyrimidine represents a molecule with potential for further synthetic elaboration, making a thorough understanding of its structural characteristics essential.

Spectroscopic analysis is the bedrock of molecular structure elucidation. However, for novel or sparsely studied compounds like 5-Bromo-4-cyclohexylpyrimidine, direct experimental data may not be readily accessible. This guide addresses this gap by providing a detailed, predictive spectroscopic profile. The causality behind these predictions is rooted in the well-documented spectroscopic behaviors of the constituent moieties: the 5-bromopyrimidine ring and the cyclohexyl group attached to an aromatic system. By dissecting the expected electronic and magnetic environments of the nuclei and the vibrational modes of the chemical bonds, we can construct a reliable spectral forecast.

This whitepaper is structured to not only present the predicted data but also to elucidate the scientific reasoning behind these predictions. Moreover, the inclusion of detailed, step-by-step experimental protocols provides a self-validating framework for researchers to acquire and confirm this data in their own laboratories.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for delineating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra for 5-Bromo-4-cyclohexylpyrimidine are based on the additive effects of the substituents on the pyrimidine and cyclohexyl rings.

Predicted ¹H NMR Spectroscopic Data

The proton NMR spectrum is expected to show distinct signals for the pyrimidine ring protons and the protons of the cyclohexyl group. The chemical shifts are influenced by the electronegativity of the nitrogen atoms and the bromine atom, as well as the anisotropic effects of the aromatic pyrimidine ring.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.9 - 9.1 | Singlet | 1H | H-2 (Pyrimidine) | The proton at the 2-position of the pyrimidine ring is flanked by two electronegative nitrogen atoms, leading to a significant downfield shift. Data from 5-bromopyrimidine shows a signal in this region[1]. |

| ~8.7 - 8.9 | Singlet | 1H | H-6 (Pyrimidine) | The proton at the 6-position is adjacent to a nitrogen atom and is also influenced by the electron-withdrawing bromine at the 5-position, resulting in a downfield shift[1]. |

| ~2.8 - 3.2 | Multiplet | 1H | H-1' (Cyclohexyl) | The methine proton of the cyclohexyl ring directly attached to the pyrimidine ring will be deshielded due to the aromatic ring current. Data from cyclohexylbenzene shows a similar shift for this proton[2][3]. |

| ~1.2 - 2.0 | Multiplets | 10H | H-2', H-3', H-4', H-5', H-6' (Cyclohexyl) | The remaining ten protons of the cyclohexyl ring will appear as a series of overlapping multiplets in the aliphatic region of the spectrum[2][3]. |

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum will provide information on the carbon environments within the molecule. The chemical shifts of the pyrimidine carbons are significantly affected by the nitrogen atoms and the bromine substituent.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 - 170 | C-4 (Pyrimidine) | The carbon atom bearing the cyclohexyl group is expected to be significantly downfield due to its attachment to a nitrogen atom and the bulky alkyl substituent. |

| ~158 - 162 | C-2 (Pyrimidine) | This carbon is situated between two nitrogen atoms, resulting in a strong deshielding effect. |

| ~155 - 159 | C-6 (Pyrimidine) | This carbon, adjacent to a nitrogen atom, will also be shifted downfield. |

| ~115 - 120 | C-5 (Pyrimidine) | The carbon atom directly bonded to the bromine atom will be shifted upfield due to the "heavy atom effect" of bromine, a common observation in halogenated aromatics. |

| ~40 - 45 | C-1' (Cyclohexyl) | The methine carbon of the cyclohexyl ring attached to the pyrimidine ring will be the most downfield of the cyclohexyl carbons. |

| ~25 - 35 | C-2', C-3', C-4', C-5', C-6' (Cyclohexyl) | The remaining methylene carbons of the cyclohexyl ring will appear in the typical aliphatic region[4]. |

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural elucidation.

-

Sample Preparation:

-

Weigh 5-10 mg of purified 5-Bromo-4-cyclohexylpyrimidine.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

-

¹H NMR Data Acquisition:

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Typical acquisition parameters include:

-

Pulse angle: 30-45°

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-5 seconds

-

Number of scans: 16-64 (adjust for optimal signal-to-noise)

-

-

The chemical shifts should be referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

-

¹³C NMR Data Acquisition:

-

Acquire the spectrum on the same spectrometer. A proton-decoupled pulse sequence is typically employed.

-

Typical acquisition parameters include:

-

Pulse angle: 30-45°

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2-10 seconds

-

Number of scans: 1024-4096 (or more, as ¹³C has a low natural abundance).

-

-

The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Caption: General workflow for NMR sample preparation, data acquisition, and processing.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of a compound. For 5-Bromo-4-cyclohexylpyrimidine, the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine.

Predicted Mass Spectrometry Data

| m/z (relative intensity) | Assignment | Rationale |

| ~254/256 (~1:1) | [M]⁺ | The molecular ion peak. The presence of one bromine atom (⁷⁹Br and ⁸¹Br isotopes are nearly equal in natural abundance) will result in two peaks of approximately equal intensity separated by 2 m/z units[5]. |

| ~175 | [M - Br]⁺ | Loss of a bromine radical is a common fragmentation pathway for brominated aromatic compounds. |

| ~173 | [M - C₆H₁₁]⁺ | Cleavage of the cyclohexyl group as a radical is another likely fragmentation pathway. |

| ~83 | [C₆H₁₁]⁺ | The cyclohexyl cation fragment. |

The fragmentation of the pyrimidine ring itself can also lead to smaller fragments, but the loss of the bromine and cyclohexyl substituents are predicted to be the most significant initial fragmentation steps.

Experimental Protocol for Mass Spectrometry Data Acquisition

A common method for analyzing such compounds is Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

-

Sample Preparation:

-

Prepare a dilute solution of the purified compound (e.g., 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

-

GC-MS Analysis:

-

GC Conditions:

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a suitable temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C and hold for 5-10 minutes.

-

Column: A standard non-polar or moderately polar capillary column (e.g., DB-5ms).

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: m/z 40-400.

-

-

-

Data Analysis:

-

The resulting mass spectrum should be analyzed for the molecular ion peak and its isotopic pattern.

-

The fragmentation pattern should be interpreted to confirm the structure of the molecule.

-

Caption: Workflow for GC-MS analysis of 5-Bromo-4-cyclohexylpyrimidine.

Infrared (IR) Spectroscopy: Probing Functional Groups

The IR spectrum of 5-Bromo-4-cyclohexylpyrimidine will display characteristic absorption bands corresponding to its functional groups and structural features.

Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Vibration Type | Assignment |

| 3100-3000 | C-H stretch | Aromatic C-H on the pyrimidine ring |

| 2950-2850 | C-H stretch | Aliphatic C-H of the cyclohexyl group |

| 1600-1550 | C=N stretch | Pyrimidine ring |

| 1500-1400 | C=C stretch | Pyrimidine ring |

| 1470-1450 | C-H bend | CH₂ scissoring in the cyclohexyl group |

| ~1100 | C-Br stretch | Bromo-substituent |

The spectrum will be a composite of the vibrations from the pyrimidine ring and the cyclohexyl substituent. The C-H stretching region will be particularly informative, showing absorptions both above and below 3000 cm⁻¹ for the aromatic and aliphatic protons, respectively[6].

Experimental Protocol for IR Data Acquisition

For a solid sample, Attenuated Total Reflectance (ATR) is a convenient and common technique.

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid 5-Bromo-4-cyclohexylpyrimidine sample onto the center of the ATR crystal.

-

Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Measurement Mode: Attenuated Total Reflectance.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Processing:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum.

-

The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Conclusion: An Integrated Approach to Structural Verification

The true value of this guide lies in its dual nature: it is both a predictive resource and a practical methodological handbook. The detailed, step-by-step protocols for NMR, MS, and IR spectroscopy are designed to be self-validating systems, enabling researchers to empirically verify the predicted data and achieve robust characterization of their synthesized materials. It is our hope that this integrated approach of prediction and protocol will accelerate research and development in the vital field of pyrimidine chemistry.

References

-

Excited States of Bromopyrimidines Probed by VUV Photoabsorption Spectroscopy and Theoretical Calculations - PMC - NIH. (n.d.). Retrieved from [Link]

-

Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

Pyrimidine, 5-bromo- - the NIST WebBook. (n.d.). Retrieved from [Link]

-

Pyrimidine, 5-bromo- - the NIST WebBook. (n.d.). Retrieved from [Link]

-

Experimental and Optimized Studies of Some Pyrimidine Derivatives - AIP Publishing. (n.d.). Retrieved from [Link]

-

Benzene, cyclohexyl- - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved from [Link]

-

Benzene, cyclohexyl- - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved from [Link]

-

FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (n.d.). Retrieved from [Link]

-

Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies - PMC - PubMed Central. (n.d.). Retrieved from [Link]

-

Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (n.d.). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of 5-Bromo-4-cyclohexylpyrimidine

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 5-Bromo-4-cyclohexylpyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug development. In the absence of extensive published empirical data, this document establishes a predictive framework for solubility based on first principles and an analysis of the molecule's structural components. Furthermore, it offers detailed, field-proven experimental protocols for researchers to accurately determine the solubility of this compound in a range of pharmaceutically relevant solvents. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and work with 5-Bromo-4-cyclohexylpyrimidine, providing both the theoretical underpinnings and the practical methodologies required for its effective application in research and development.

Introduction to 5-Bromo-4-cyclohexylpyrimidine

5-Bromo-4-cyclohexylpyrimidine is a substituted pyrimidine with a molecular formula of C10H13BrN2.[1] The molecule features a pyrimidine core, a versatile scaffold found in numerous bioactive compounds, functionalized with a bromine atom at the 5-position and a cyclohexyl group at the 4-position. The bromine atom can serve as a handle for further synthetic modifications, such as cross-coupling reactions, making it a valuable intermediate in the synthesis of more complex molecules.[2] The cyclohexyl group significantly influences the compound's lipophilicity, which in turn is a critical determinant of its solubility and broader pharmacokinetic profile.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 5-Bromo-4-cyclohexylpyrimidine is presented in Table 1. These properties provide a foundational understanding of the compound's behavior.

| Property | Value | Source |

| Molecular Formula | C10H13BrN2 | [1] |

| Molecular Weight | 241.13 g/mol | [1] |

| Predicted logP | 3.28680 | [1] |

| Predicted Boiling Point | 307.1 °C at 760 mmHg | [1] |

| Predicted Density | 1.391 g/cm³ | [1] |

logP (octanol-water partition coefficient) is a measure of lipophilicity. A higher logP value indicates greater lipophilicity and generally lower aqueous solubility.

Theoretical Framework for Solubility Prediction

The solubility of an organic compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[3][4][5] The overall solubility of 5-Bromo-4-cyclohexylpyrimidine is a composite of the contributions from its constituent parts: the pyrimidine ring, the bromine atom, and the cyclohexyl group.

Influence of the Cyclohexyl Group

The non-polar, aliphatic cyclohexyl ring is the dominant structural feature influencing the solubility of this molecule. This large hydrocarbon group will significantly decrease its solubility in polar solvents like water. Conversely, it is expected to enhance solubility in non-polar or weakly polar organic solvents such as hexane, toluene, and dichloromethane.

Influence of the Brominated Pyrimidine Core

The pyrimidine ring itself is a polar heterocyclic system due to the presence of two nitrogen atoms. These nitrogen atoms can act as hydrogen bond acceptors, which would typically favor solubility in polar, protic solvents. However, the large, non-polar cyclohexyl group likely outweighs the polar contribution of the pyrimidine ring in the context of aqueous solubility. The bromine atom at the 5-position is electronegative and can contribute to the molecule's overall polarity, but its effect on solubility is generally less pronounced than that of a large alkyl group. Studies on other pyrimidine derivatives have shown that electronegative radicals can decrease the solubility of the compounds.[6]

Predicted Solubility Profile

Based on the structural analysis and the high predicted logP value, 5-Bromo-4-cyclohexylpyrimidine is expected to be:

-

Poorly soluble in water and other highly polar, protic solvents.

-

Soluble in a range of organic solvents , with the best solubility anticipated in solvents of low to moderate polarity. For instance, it is expected to be soluble in chlorinated solvents like dichloromethane and chloroform, as well as ethers like diethyl ether and tetrahydrofuran (THF).[2][7][8]

The interplay of these structural features is visualized in the diagram below.

Caption: Key structural drivers of solubility.

Experimental Determination of Solubility

Given the lack of published data, experimental verification is crucial. The following section provides a structured, two-tiered approach to determining the solubility of 5-Bromo-4-cyclohexylpyrimidine.

Tier 1: Qualitative Solubility Assessment

This initial screening provides a rapid assessment of solubility in a broad range of solvents, which can inform the selection of solvents for more rigorous quantitative analysis.

Protocol:

-

Add approximately 1-2 mg of 5-Bromo-4-cyclohexylpyrimidine to a small test tube or vial.

-

Add 0.5 mL of the chosen solvent to the vial.

-

Vigorously shake or vortex the mixture for 30-60 seconds.

-

Visually inspect the solution. If the solid has completely dissolved, it is considered "soluble." If some or all of the solid remains, it is "insoluble" or "sparingly soluble."

-

If the compound appears insoluble, the mixture can be gently warmed to assess the effect of temperature on solubility.[9][10]

A suggested panel of solvents for this qualitative assessment is provided in Table 2.

| Solvent Class | Example Solvents | Expected Outcome (Predicted) | Rationale |

| Non-polar | Hexane, Toluene | Soluble | "Like dissolves like" principle for the non-polar cyclohexyl group. |

| Halogenated | Dichloromethane (DCM), Chloroform | Soluble | Effective at dissolving a wide range of organic compounds.[7][8] |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble | Moderate polarity, good general-purpose organic solvents. |

| Polar Aprotic | Acetone, Acetonitrile | Likely Soluble | Can dissolve moderately polar compounds. |

| Alcohols | Methanol, Ethanol | Sparingly Soluble to Insoluble | Polarity may be too high for the lipophilic cyclohexyl group. |

| Aqueous | Water, Phosphate-Buffered Saline (PBS) | Insoluble | High polarity of water is incompatible with the non-polar nature of the molecule. |

Tier 2: Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a well-established and reliable technique for determining the equilibrium solubility of a compound.[3]

Protocol:

-

Prepare a series of vials for each solvent to be tested.

-

Add an excess amount of 5-Bromo-4-cyclohexylpyrimidine to each vial to ensure that a saturated solution is formed.

-

Add a precise volume of the chosen solvent to each vial.

-

Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

After equilibration, allow the vials to stand undisturbed for the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by careful pipetting, or by using a syringe filter.

-

Dilute the supernatant with a suitable solvent to a concentration that is within the linear range of an analytical instrument (e.g., HPLC-UV).

-

Quantify the concentration of 5-Bromo-4-cyclohexylpyrimidine in the diluted sample against a standard curve of known concentrations.

-

Calculate the original solubility in the solvent, accounting for the dilution factor. The result is typically expressed in mg/mL or µg/mL.

The workflow for this quantitative determination is illustrated below.

Caption: Step-by-step quantitative solubility determination.

Conclusion

While specific solubility data for 5-Bromo-4-cyclohexylpyrimidine is not widely published, a thorough analysis of its chemical structure allows for a strong predictive understanding of its solubility profile. The molecule's prominent non-polar cyclohexyl group suggests poor aqueous solubility and good solubility in non-polar to moderately polar organic solvents. This guide provides a robust, two-tiered experimental approach for researchers to empirically determine the solubility of this compound, enabling its effective use in synthetic chemistry and drug discovery programs. The presented protocols are designed to yield reliable and reproducible data, forming a critical component of the compound's overall characterization.

References

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?

- University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Smolecule. (2023, August 15). Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5.

- Guidechem. (n.d.). 5-Bromopyrimidine 4595-59-9 wiki.

- Khan Academy. (n.d.). Solubility of organic compounds [Video].

- ChemicalBook. (n.d.). 5-Bromopyrimidine CAS#: 4595-59-9.

- Meanwell, N. A. (2021, August 27). Tactics to Improve Solubility. The Medicinal Chemist's Guide to Solving ADMET Challenges.

- RVR LABS. (n.d.). 5-Bromopyrimidine,CAS NO 4595-59-9.

- PubChem. (n.d.). 5-Bromo-4-methylpyrimidine.

- Baluja, S., & Bhatt, M. (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie.

- Chemistry LibreTexts. (2023, July 7). 13.3: Factors Affecting Solubility.

- ChemBK. (2024, April 9). pyrimidine, 5-bromo-4-chloro-.

- National Center for Biotechnology Information. (n.d.). Biochemistry, Dissolution and Solubility. StatPearls.

- Sigma-Aldrich. (n.d.). 5-Bromo-2-chloro-4-methoxypyrimidine | 57054-92-9.

- PubChem. (n.d.). 5-Bromo-4-chloropyrimidine.

- Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs.

- Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility.

- PubChem. (n.d.). 5-Bromo-4-propylpyrimidine.

- TargetMol. (n.d.). 5-Bromo-4-cyclopropylpyrimidine.

- Guidechem. (n.d.). 5-Bromo-4-cyclohexylpyrimidine 941294-28-6 wiki - Fr.

- Cieplik, J., Stolarczyk, M., Pluta, J., Gubrynowicz, O., Bryndal, I., Lis, T., & Mikulewicz, M. (2011). Synthesis and antibacterial properties of pyrimidine derivatives. Acta Poloniae Pharmaceutica, 68(1), 57-65.

- MDPI. (n.d.). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives.

Sources

- 1. Page loading... [guidechem.com]

- 2. 5-Bromopyrimidine CAS#: 4595-59-9 [m.chemicalbook.com]

- 3. m.youtube.com [m.youtube.com]

- 4. chem.ws [chem.ws]

- 5. Khan Academy [khanacademy.org]

- 6. Synthesis and antibacterial properties of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

- 8. rvrlabs.com [rvrlabs.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Commercial suppliers of 5-Bromo-4-cyclohexylpyrimidine

An In-depth Technical Guide to 5-Bromo-4-cyclohexylpyrimidine for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

5-Bromo-4-cyclohexylpyrimidine is a halogenated heterocyclic compound that holds significant potential as a versatile building block in medicinal chemistry and drug discovery. Its structure, featuring a reactive bromine atom on an electron-deficient pyrimidine ring, makes it an ideal substrate for a variety of cross-coupling reactions. This allows for the introduction of diverse molecular fragments, enabling the synthesis of complex molecules with potential therapeutic applications. The pyrimidine core is a ubiquitous motif in numerous biologically active compounds, including approved drugs for a wide range of diseases.[1][2][3][4] The incorporation of a cyclohexyl group at the 4-position adds lipophilicity, which can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate. This guide provides a comprehensive overview of the commercial availability, synthesis, quality control, and potential applications of 5-Bromo-4-cyclohexylpyrimidine to support researchers in their drug development endeavors.

Commercial Suppliers

For researchers looking to procure 5-Bromo-4-cyclohexylpyrimidine (CAS No. 941294-28-6), several commercial suppliers are available. It is crucial to source high-purity starting materials for reproducible and successful synthetic outcomes.[5] The following table summarizes the key information for some of the known suppliers. Researchers are advised to request a Certificate of Analysis (CoA) to verify the purity and identity of the compound before use.[6]

| Supplier | Product Number | Purity | Availability |

| Arctom Scientific | BD-A399994 | Inquire | In Stock (Reagent Sizes) |

| AK Scientific, Inc. | V9359 | 95% | 1-week lead time |

| EvitaChem | - | Inquire | In Stock |

| Wuhan Aoke Chemical Co., Ltd. | - | Inquire | Inquire |

Synthesis and Purification

Proposed Synthetic Workflow: Suzuki-Miyaura Coupling

A likely synthetic approach involves the Suzuki-Miyaura cross-coupling of a dihalogenated pyrimidine with a cyclohexylboronic acid derivative. This method is known for its high yields and functional group tolerance.[7][9]

Caption: Proposed Suzuki-Miyaura synthesis of 5-Bromo-4-cyclohexylpyrimidine.

Experimental Protocol: Synthesis of 5-Bromo-4-cyclohexylpyrimidine

This protocol is a representative procedure based on similar transformations found in the literature.[7][11]

-

Reaction Setup: To a flame-dried round-bottom flask, add 5-bromo-4,6-dichloropyrimidine (1.0 eq), cyclohexylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 3.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent and Catalyst Addition: Add degassed 1,4-dioxane and water (4:1 ratio). To this suspension, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

-

Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Purification of Intermediate: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product (5-bromo-4-cyclohexyl-6-chloropyrimidine) by column chromatography on silica gel.

-

Hydrodechlorination: Dissolve the purified intermediate in a suitable solvent like ethanol or methanol. Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Hydrogenation: Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC or LC-MS).

-

Final Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate. The resulting residue, 5-Bromo-4-cyclohexylpyrimidine, can be further purified by recrystallization or column chromatography if necessary.

Quality Control and Analytical Procedures

Ensuring the purity and identity of 5-Bromo-4-cyclohexylpyrimidine is paramount for its use in drug discovery, as impurities can lead to misleading biological data.[5][12] Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) should be employed.

Quality Control Workflow

Caption: A standard quality control workflow for 5-Bromo-4-cyclohexylpyrimidine.

Experimental Protocol: Analytical Characterization

-

¹H and ¹³C NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Analysis: The ¹H NMR spectrum should show characteristic signals for the pyrimidine and cyclohexyl protons, with appropriate chemical shifts, multiplicities, and integration values. The ¹³C NMR spectrum should display the expected number of signals corresponding to the carbon atoms in the molecule.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Further dilute to an appropriate concentration for analysis.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% trifluoroacetic acid or formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

-

Data Analysis: The purity of the sample is determined by integrating the area of the main peak and expressing it as a percentage of the total peak area. A purity of >95% is generally required for compounds used in biological assays.[12]

-

Applications in Drug Development

The pyrimidine scaffold is a privileged structure in medicinal chemistry, found in a multitude of drugs with diverse therapeutic actions, including anticancer, antiviral, and anti-inflammatory agents.[1][2][3][4] 5-Bromo-4-cyclohexylpyrimidine serves as a key intermediate for the synthesis of more complex molecules through modification at the bromine-substituted position.

The reactive C-Br bond can be readily functionalized using various cross-coupling reactions to introduce aryl, heteroaryl, alkyl, or other functional groups. This allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies. For instance, the cyclohexylpyrimidine moiety could serve as a core for the development of novel kinase inhibitors, a class of drugs that has revolutionized cancer therapy.

Hypothetical Signaling Pathway Application

A downstream molecule synthesized from 5-Bromo-4-cyclohexylpyrimidine could potentially act as an inhibitor of a kinase in a cancer-related signaling pathway, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by a derivative.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 5-Bromo-4-cyclohexylpyrimidine is not widely available, general precautions for handling halogenated heterocyclic compounds should be followed. These compounds are often irritants and may be harmful if swallowed, inhaled, or absorbed through the skin.[13][14][15]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

5-Bromo-4-cyclohexylpyrimidine is a valuable chemical intermediate with significant potential for the synthesis of novel therapeutic agents. Its commercial availability, coupled with well-established synthetic methodologies for its functionalization, makes it an attractive starting material for drug discovery programs. This guide has provided a comprehensive overview of its procurement, synthesis, quality control, and potential applications to aid researchers in leveraging this promising building block for the development of next-generation medicines.

References

-

Ali, M., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 5058. [Link]

-

Sharma, A., & Kumar, V. (2014). Negishi coupling: an easy progress for C-C bond construction in total synthesis. Molecular Diversity, 18(2), 441–472. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Quality Assurance in Chemical Intermediates: What Every Buyer Needs to Know. Retrieved from [Link]

-

Bielawska, A., et al. (2012). Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. Molecules, 17(10), 12122–12146. [Link]

-

PubChem. (n.d.). 5-Bromo-4-methylpyrimidine. Retrieved from [Link]

-

ResearchGate. (2014). ChemInform Abstract: Negishi Coupling: An Easy Progress for C-C Bond Construction in Total Synthesis. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Sourcing High-Purity Pyrimidines: A Guide for Procurement Managers. Retrieved from [Link]

-

Gfesser, G. A., & Dykstra, K. D. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(21), 8749–8750. [Link]

-

Brittain, W. D. G., et al. (2017). Negishi cross-couplings in the synthesis of amino acids. Organic & Biomolecular Chemistry, 15(46), 9821–9831. [Link]

-

Gálik, G., et al. (2022). Synthesis of Polycyclic Hetero-Fused 7-Deazapurine Heterocycles and Nucleosides through C–H Dibenzothiophenation and Negishi Coupling. Molecules, 27(20), 7005. [Link]

-

Kumar, A., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals, 17(1), 127. [Link]

-

El-Naggar, M., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 28(9), 3899. [Link]

-

PYG Lifesciences. (2024). Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions. Retrieved from [Link]

-

AZoM. (2021). Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. Retrieved from [Link]

-

ResearchGate. (2008). Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. Retrieved from [Link]

-

Bouattour, Y., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-disubstituted pyrazolo[1,5-a]pyrimidines. RSC Advances, 11(4), 2186–2197. [Link]

-

precisionFDA. (n.d.). 5-BROMO-4-CHLORO-N-CYCLOPENTYL-2-PYRIMIDINAMINE. Retrieved from [Link]

-

Current Chemistry Letters. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Retrieved from [Link]

-

Fernandes, C., et al. (2021). Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. Molecules, 26(24), 7654. [Link]

-

Wodicka, L. M., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 11935–11953. [Link]

-

Kumar, D., & Kumar, N. (2018). Therapeutic potential of heterocyclic pyrimidine scaffolds. Mini reviews in medicinal chemistry, 18(1), 51–77. [Link]

-

Kumar, A., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals, 17(1), 127. [Link]

-

Moffatt, B. A., & Ashihara, H. (2002). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. The Arabidopsis Book, 1, e0018. [Link]

-

MDPI. (n.d.). Special Issue : Pyrimidine and Purine Derivatives in Medicinal Chemistry. Retrieved from [Link]

-

Dirty Medicine. (2024, February 21). Pyrimidine Synthesis [Video]. YouTube. [Link]

-

Reich, H. J. (2020). NMR Spectroscopy :: NMR Bibliography. University of Wisconsin. Retrieved from [Link]

-

ResearchGate. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Retrieved from [Link]

-

Sahu, K., et al. (2020). An assessment study of known pyrazolopyrimidines: Chemical methodology and cellular activity. Bioorganic chemistry, 102, 104085. [Link]

-

Combs, A. P., et al. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of combinatorial chemistry, 5(3), 267–272. [Link]

-

EFPIA. (n.d.). Workflows for Quality risk management of nitrosamine risks in medicines. Retrieved from [Link]

-

Microbe Notes. (2023). De novo pyrimidine synthesis steps, pathways, uses. Retrieved from [Link]

-

Biology LibreTexts. (2023). 7.10: Pyrimidine de novo Biosynthesis. Retrieved from [Link]

-

da Silva, A. B., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chemistry, 5(4), 2736-2747. [Link]

-

DAV University. (n.d.). BIOSYNTHESIS OF PYRIMIDINE RIBONUCLEOTIDES. Retrieved from [Link]

-

IntechOpen. (2021). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

-

ResearchGate. (2018). 79 Br NMR spectroscopy as a practical tool for kinetic analysis. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. growingscience.com [growingscience.com]

- 3. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. mdpi.com [mdpi.com]

- 8. Negishi coupling: an easy progress for C-C bond construction in total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. Negishi cross-couplings in the synthesis of amino acids - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB02682J [pubs.rsc.org]

- 11. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. synquestlabs.com [synquestlabs.com]

- 15. 5-Bromo-4-methylpyrimidine | C5H5BrN2 | CID 12461863 - PubChem [pubchem.ncbi.nlm.nih.gov]

Reactivity of the bromine on 5-Bromo-4-cyclohexylpyrimidine

An In-Depth Technical Guide to the Reactivity of the Bromine on 5-Bromo-4-cyclohexylpyrimidine

Abstract

This technical guide provides a comprehensive analysis of the anticipated reactivity of the bromine atom on 5-bromo-4-cyclohexylpyrimidine, a heterocyclic compound of interest in medicinal chemistry and materials science. While direct experimental data for this specific molecule is not extensively available in public literature, this document synthesizes established principles of pyrimidine chemistry and draws parallels from structurally analogous 5-bromopyrimidines to predict its behavior in key synthetic transformations. The guide is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, field-proven experimental protocols, and a discussion of the electronic and steric factors governing the reactivity at the C5-position.

Introduction: The Pyrimidine Core and the Significance of the C5-Bromine

The pyrimidine scaffold is a privileged motif in a multitude of biologically active compounds, including numerous approved pharmaceuticals.[1][2] The strategic functionalization of the pyrimidine ring is a cornerstone of modern drug discovery, allowing for the fine-tuning of a molecule's physicochemical and pharmacological properties. 5-Bromo-4-cyclohexylpyrimidine presents a valuable building block, with the bromine atom at the 5-position serving as a versatile handle for introducing molecular diversity through various cross-coupling and substitution reactions.

The reactivity of the C-Br bond in 5-bromopyrimidines is dictated by the electron-deficient nature of the pyrimidine ring, a consequence of the two electronegative nitrogen atoms. This inherent electronic property makes the ring susceptible to nucleophilic attack and facilitates palladium-catalyzed cross-coupling reactions.[3] The cyclohexyl group at the 4-position, while not directly electronically activating or deactivating in a resonant sense, exerts steric influence that can affect the approach of reagents to the neighboring C5-position. This guide will explore the practical implications of these structural features in the context of pivotal synthetic methodologies.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Complexity

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[4][5] The bromine atom on 5-bromo-4-cyclohexylpyrimidine is an excellent electrophilic partner for these transformations.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound.[1][6] The reaction is anticipated to proceed readily at the C5-position of 5-bromo-4-cyclohexylpyrimidine.

Causality Behind Experimental Choices:

-

Catalyst: Palladium(0) complexes are the active catalysts. Pd(PPh₃)₄ is a reliable choice, though more advanced catalysts like those incorporating bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can enhance catalytic activity, especially for less reactive coupling partners.[7]

-

Base: A base is required to activate the organoboron species. Inorganic bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly employed. The choice of base can significantly impact the reaction outcome, with K₃PO₄ often being a good starting point.[7]

-

Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) and water is typically used to dissolve both the organic and inorganic reagents.[7]

Visualizing the Suzuki-Miyaura Catalytic Cycle:

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

-

Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 5-bromo-4-cyclohexylpyrimidine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and powdered K₃PO₄ (2.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%).

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 ratio). The total solvent volume should be sufficient to achieve a concentration of approximately 0.1 M of the limiting reagent.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[8][9] This reaction is anticipated to be highly effective for coupling a wide range of primary and secondary amines with 5-bromo-4-cyclohexylpyrimidine.

Causality Behind Experimental Choices:

-

Catalyst and Ligand: The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands such as XPhos, RuPhos, or Josiphos derivatives are often employed to facilitate the catalytic cycle.[10] Pre-catalysts like XPhos Pd G2 or G3 can simplify the reaction setup.

-

Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.[10]

-

Solvent: Anhydrous, non-protic solvents like toluene or 1,4-dioxane are typically used.

Visualizing the Buchwald-Hartwig Amination Catalytic Cycle:

Caption: Catalytic cycle for Buchwald-Hartwig amination.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

-

Preparation: To a dry Schlenk tube under an inert atmosphere, add 5-bromo-4-cyclohexylpyrimidine (1.0 equiv.), the desired amine (1.2 equiv.), and the base (e.g., NaOt-Bu, 1.4 equiv.).

-

Catalyst Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) and the ligand (if not using a pre-catalyst).

-

Solvent Addition: Add anhydrous, degassed toluene.

-

Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitoring: Monitor the reaction by TLC or LC-MS.

-

Work-up: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Metal-Halogen Exchange: A Route to Nucleophilic Pyrimidines

Metal-halogen exchange is a fundamental transformation that converts an organic halide into a potent organometallic nucleophile.[11] This reaction is expected to be feasible with 5-bromo-4-cyclohexylpyrimidine, providing access to a 5-lithiated or 5-magnesiated pyrimidine species, which can then be quenched with various electrophiles.

Causality Behind Experimental Choices:

-

Reagent: Organolithium reagents, such as n-butyllithium or tert-butyllithium, are commonly used for bromine-lithium exchange.[12] Grignard reagents like isopropylmagnesium chloride (i-PrMgCl) can also be employed for bromine-magnesium exchange.

-

Temperature: These reactions are typically performed at low temperatures (-78 °C) to prevent side reactions, such as the nucleophilic addition of the organometallic reagent to the pyrimidine ring.[12]

-

Solvent: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are essential.

Visualizing the Metal-Halogen Exchange and Quench Workflow:

Caption: Workflow for metal-halogen exchange and electrophilic quench.

Detailed Experimental Protocol: Metal-Halogen Exchange

-

Preparation: Dissolve 5-bromo-4-cyclohexylpyrimidine (1.0 equiv.) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: Slowly add a solution of n-butyllithium in hexanes (1.1 equiv.) dropwise, maintaining the temperature below -70 °C.

-

Stirring: Stir the reaction mixture at -78 °C for 30-60 minutes.

-

Electrophilic Quench: Add the desired electrophile (e.g., an aldehyde, ketone, CO₂, etc.) and continue stirring at -78 °C for 1 hour.

-

Warming and Work-up: Allow the reaction to warm slowly to room temperature. Quench with a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the product with an organic solvent, dry the combined organic layers, concentrate, and purify by column chromatography.

Nucleophilic Aromatic Substitution (SNAr): A Less Favorable Pathway

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring.[13][14] For this reaction to be facile, the ring must be activated by strong electron-withdrawing groups positioned ortho or para to the leaving group.[15]

In the case of 5-bromo-4-cyclohexylpyrimidine, the bromine is at the 5-position. The pyrimidine ring itself is electron-deficient, but the C5-position is generally the least activated towards SNAr compared to the C2, C4, and C6 positions.[3][16] The nitrogen atoms are meta to the C5-position and thus provide less stabilization to the Meisenheimer intermediate that would be formed upon nucleophilic attack. Therefore, direct displacement of the bromine at the 5-position by a nucleophile via an SNAr mechanism is expected to be challenging and require harsh reaction conditions, if it proceeds at all. Palladium-catalyzed cross-coupling reactions are the preferred methods for functionalizing the C5-position.

Summary of Reactivity and Data

| Reaction Type | Reactivity at C5-Br | Key Reagents | Typical Conditions | Expected Outcome |

| Suzuki-Miyaura Coupling | High | Pd catalyst, boronic acid, base | 80-100 °C | High yield of C-C coupled product |

| Buchwald-Hartwig Amination | High | Pd catalyst, amine, strong base | 100-110 °C | High yield of C-N coupled product |

| Metal-Halogen Exchange | High | Organolithium or Grignard reagent | -78 °C | Formation of a nucleophilic pyrimidine |

| Nucleophilic Aromatic Substitution (SNAr) | Low | Strong nucleophile | Harsh conditions | Low to no yield expected |

Conclusion

5-Bromo-4-cyclohexylpyrimidine is a promising synthetic intermediate whose reactivity is dominated by the lability of the C5-bromine atom in palladium-catalyzed cross-coupling reactions and metal-halogen exchange. The Suzuki-Miyaura and Buchwald-Hartwig reactions, in particular, offer reliable and high-yielding pathways to a diverse array of 5-substituted-4-cyclohexylpyrimidines. While direct nucleophilic aromatic substitution at the 5-position is predicted to be unfavorable, metal-halogen exchange provides an alternative route to generate a nucleophilic C5-center. The protocols and mechanistic insights provided in this guide serve as a robust starting point for the effective utilization of this versatile building block in research and development.

References

- Vertex AI Search. Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions. NINGBO INNO PHARMCHEM CO.,LTD.

- BenchChem. Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery. BenchChem.

- BenchChem. Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromopyrimidine. BenchChem.

- BenchChem.

- American Chemical Society.

- Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.

- MDPI.

- ResearchGate. Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions.

- ResearchGate. 5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g.

- BenchChem. Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Amino-5-bromopyridine. BenchChem.

- ACS Publications. Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters.

- ResearchGate. The Lithium–Halogen Exchange Reaction in Process Chemistry.

- Wikipedia.

- Chemistry LibreTexts. 17.2: Palladium catalyzed couplings. Chemistry LibreTexts.

- Wikipedia. Cross-coupling reaction. Wikipedia.

- Chemistry LibreTexts.

- Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.

- ResearchGate. Electrophilic alkylation of arenes with 5-bromopyrimidine en route to 4-aryl-5-alkynylpyrimidines.

- BenchChem. Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. BenchChem.

- Wikipedia.

- PubMed Central.

- Chemistry Steps.

- PubChemLite. 5-bromo-4-cyclopropylpyrimidine (C7H7BrN2). PubChemLite.

- Wikipedia. Metal–halogen exchange. Wikipedia.

- BenchChem. Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. BenchChem.

- BenchChem. An In-depth Technical Guide to the Reactivity and Aromaticity of 5-Bromo-2-chloro-4-methoxypyrimidine. BenchChem.

- Chemistry LibreTexts. 16.

- BenchChem.

- BenchChem.

- Stack Exchange. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Chemistry Stack Exchange.

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 12. mdpi.com [mdpi.com]

- 13. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 14. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

Potential research applications of 5-Bromo-4-cyclohexylpyrimidine

An In-Depth Technical Guide to the Potential Research Applications of 5-Bromo-4-cyclohexylpyrimidine

Executive Summary

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents due to its ability to engage with a wide array of biological targets. This guide explores the untapped potential of a novel pyrimidine derivative, 5-Bromo-4-cyclohexylpyrimidine. While direct research on this specific molecule is nascent, its structural features—a 4,5-disubstituted pyrimidine core, a reactive 5-bromo substituent, and a lipophilic cyclohexyl group—suggest significant promise as a versatile scaffold for drug discovery. This document serves as a technical primer for researchers, scientists, and drug development professionals, elucidating a strategic pathway for its synthesis, derivatization, and evaluation in key therapeutic areas, particularly as a precursor for kinase inhibitors. By synthesizing established chemical principles with forward-looking applications, we present a compelling case for the exploration of 5-Bromo-4-cyclohexylpyrimidine as a valuable building block in the development of next-generation therapeutics.

The Pyrimidine Scaffold: A Privileged Structure in Drug Discovery

The pyrimidine ring is a fundamental heterocyclic motif found in the nucleobases of DNA and RNA (cytosine, thymine, and uracil), making it a molecule of profound biological significance.[1][2] In medicinal chemistry, it is recognized as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets with high affinity.[3] This versatility has led to the development of a wide range of approved drugs for various diseases, including cancer, viral infections, and bacterial infections.[2][4]

The power of the pyrimidine scaffold lies in its ability to mimic the purine bases of ATP, enabling it to effectively target the ATP-binding sites of protein kinases.[3][5] Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.[6][7] Consequently, the development of kinase inhibitors is a major focus of modern drug discovery, and the pyrimidine core is a recurring feature in many successful kinase inhibitor drugs.[4][6]

Synthesis and Chemical Profile of 5-Bromo-4-cyclohexylpyrimidine

While specific literature on the synthesis of 5-Bromo-4-cyclohexylpyrimidine is not yet prevalent, its preparation can be logically inferred from established methods for creating 4,5-disubstituted pyrimidines. A particularly efficient and scalable approach involves a one-step condensation reaction from a suitable ketone precursor.[8][9]

Proposed Synthetic Pathway

The most direct route would likely involve the reaction of a cyclohexyl ketone bearing a leaving group at the alpha position with formamidine acetate. A plausible precursor would be 1-cyclohexylethanone, which can be brominated to afford 2-bromo-1-cyclohexylethanone. This intermediate can then be cyclized with formamidine acetate to yield the target molecule.

Experimental Protocol: Synthesis of 5-Bromo-4-cyclohexylpyrimidine

Materials:

-

2-bromo-1-cyclohexylethanone

-

Formamidine acetate

-

n-Propanol

-

Triethylamine (Et3N)

-

Ethyl acetate (EtOAc)

-

Silica gel

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

To a solution of 2-bromo-1-cyclohexylethanone (1.0 eq) in n-propanol, add formamidine acetate (3.0 eq).

-

Heat the reaction mixture to reflux (approximately 97°C) and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature and concentrate under reduced pressure to remove the n-propanol.

-

Resuspend the residue in ethyl acetate and add triethylamine to neutralize any acid.

-

Filter the suspension through a pad of silica gel to remove solid impurities, washing with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude 5-Bromo-4-cyclohexylpyrimidine by flash column chromatography on silica gel.

Chemical Reactivity and Derivatization Potential: The 5-Bromo Handle